

# An In-depth Technical Guide to Dibenzofuran-4,6-diboronic Acid

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## Compound of Interest

Compound Name: *Dibenzofuran-4,6-diborate*

Cat. No.: *B595892*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibenzofuran-4,6-diboronic acid, a versatile building block in organic synthesis with significant potential in pharmaceutical research and materials science. This document details its chemical properties, a plausible synthetic pathway with experimental protocols, and its application in modern drug discovery, particularly in the context of palladium-catalyzed cross-coupling reactions.

## Chemical Identity and Properties

Dibenzofuran-4,6-diboronic acid, identified by the CAS number 145238-17-1, is a key intermediate for the synthesis of complex organic molecules.<sup>[1]</sup> Its rigid dibenzofuran core functionalized with two boronic acid groups makes it a valuable reagent for creating intricate molecular architectures.

Table 1: Physicochemical Properties of Dibenzofuran-4,6-diboronic acid

Property	Value	Source
CAS Number	145238-17-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>12</sub> H <sub>10</sub> B <sub>2</sub> O <sub>5</sub>	<a href="#">[3]</a>
Molecular Weight	255.83 g/mol	<a href="#">[3]</a>
Boiling Point (Predicted)	582.9 ± 60.0 °C at 760 mmHg	<a href="#">[2]</a> <a href="#">[3]</a>
Density (Predicted)	1.5 ± 0.1 g/cm <sup>3</sup>	<a href="#">[2]</a> <a href="#">[3]</a>
pKa (Predicted)	7.71 ± 0.30	<a href="#">[3]</a>
Appearance	White to off-white powder/crystal	-
Purity	Typically ≥97%	<a href="#">[2]</a>

## Synthesis of Dibenzofuran-4,6-diboronic Acid

A plausible and efficient synthetic route to Dibenzofuran-4,6-diboronic acid starts from the readily available dibenzofuran. The synthesis involves the formation of a key intermediate, Dibenzofuran-4,6-dicarboxylic acid, followed by its conversion to the target diboronic acid.

## Experimental Protocol: Synthesis of Dibenzofuran-4,6-dicarboxylic acid

This protocol is adapted from a procedure published in *Organic Syntheses*.

### Materials:

- Dibenzofuran
- Dry, freshly distilled diethyl ether
- Tetramethylethylenediamine (TMEDA)
- sec-Butyllithium
- Gaseous carbon dioxide (CO<sub>2</sub>)

- 2N Hydrochloric acid (HCl)
- Phosphorus pentoxide (P<sub>2</sub>O<sub>5</sub>)

**Procedure:**

- In a 1-L, three-necked, round-bottomed flask fitted with a large magnetic stir bar and under an argon atmosphere, charge 350 mL of dry, freshly distilled diethyl ether, 10.0 g (59.4 mmol) of dibenzofuran, and 27 mL (179 mmol) of TMEDA.
- Cool the mixture to -78°C using a dry ice/acetone bath and stir while adding 137 mL (178 mmol) of sec-butyllithium over 1 hour via cannula.
- Allow the reaction mixture to warm to 25°C and stir for 24 hours.
- Cool the mixture again to -78°C with vigorous stirring and introduce gaseous carbon dioxide over 1 hour.
- Warm the reaction mixture to 25°C over 4 hours under a constant stream of CO<sub>2</sub>.
- Decant the supernatant liquid and isolate the brown solid by filtration using a Buchner funnel.
- Wash the residue with 300 mL of diethyl ether.
- Suspend the residue in 200 mL of water, acidify to pH 3 with 2N HCl, and stir for 1 hour.
- Filter the beige solids and wash with 400 mL of water, followed by 200 mL of diethyl ether.
- Dry the solids under vacuum over P<sub>2</sub>O<sub>5</sub> for three days to yield Dibenzofuran-4,6-dicarboxylic acid.

## **Proposed Experimental Protocol: Conversion of Dibenzofuran-4,6-dicarboxylic acid to Dibenzofuran-4,6-diboronic acid**

While a specific protocol for this conversion is not readily available in the searched literature, a general and reliable method for the conversion of aryl carboxylic acids to aryl boronic acids

involves a multi-step sequence. A potential pathway is outlined below.

**Step 1: Reduction of Dicarboxylic Acid to Diol** The dicarboxylic acid can be reduced to the corresponding diol (4,6-bis(hydroxymethyl)dibenzofuran) using a strong reducing agent like lithium aluminum hydride ( $\text{LiAlH}_4$ ) in an anhydrous ether solvent such as tetrahydrofuran (THF).

**Step 2: Conversion of Diol to Dihalide** The diol can then be converted to a dihalide (e.g., 4,6-bis(bromomethyl)dibenzofuran) using a halogenating agent like phosphorus tribromide ( $\text{PBr}_3$ ) or thionyl chloride ( $\text{SOCl}_2$ ) for chlorination.

**Step 3: Formation of Diboronic Acid** The dihalide can be converted to the diboronic acid via a Grignard reaction followed by treatment with a borate ester, or more directly through a Miyaura borylation reaction. A common method involves the reaction of the dihalide with magnesium to form a di-Grignard reagent, which is then reacted with a trialkyl borate (e.g., trimethyl borate) followed by acidic workup.

## Applications in Drug Discovery and Organic Synthesis

Dibenzofuran derivatives are recognized for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Dibenzofuran-4,6-diboronic acid serves as a crucial building block for the synthesis of novel drug candidates and complex organic materials.<sup>[4]</sup>

## Suzuki-Miyaura Cross-Coupling Reactions

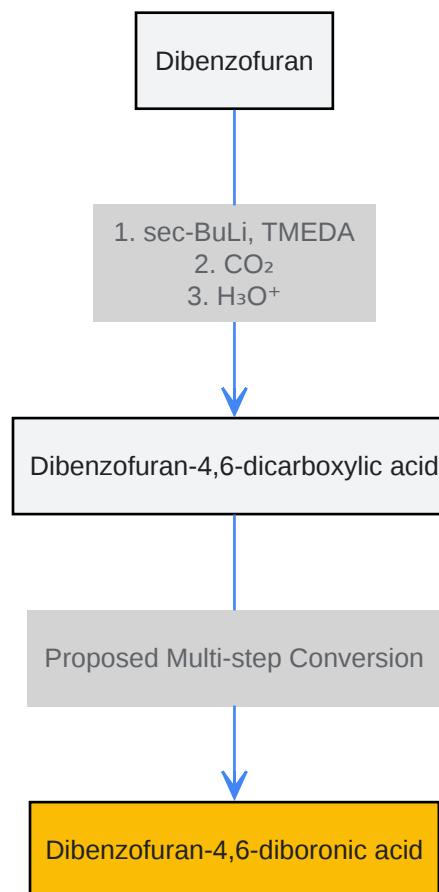
The primary utility of Dibenzofuran-4,6-diboronic acid lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures which are common motifs in pharmaceuticals.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

Parameter	Condition/Reagent
Aryl Halide	Aryl bromide or iodide (1.0 equiv)
Boronic Acid	Dibenzofuran-4,6-diboronic acid (0.5 equiv for mono-coupling, 1.0 equiv for di-coupling)
Catalyst	Pd(PPh <sub>3</sub> ) <sub>4</sub> (0.02-0.05 equiv) or other Pd catalysts
Base	Na <sub>2</sub> CO <sub>3</sub> , K <sub>2</sub> CO <sub>3</sub> , or Cs <sub>2</sub> CO <sub>3</sub> (2.0-3.0 equiv)
Solvent	Toluene/Ethanol/Water or Dioxane/Water mixture
Temperature	80-110 °C
Atmosphere	Inert (Argon or Nitrogen)

## Visualizations

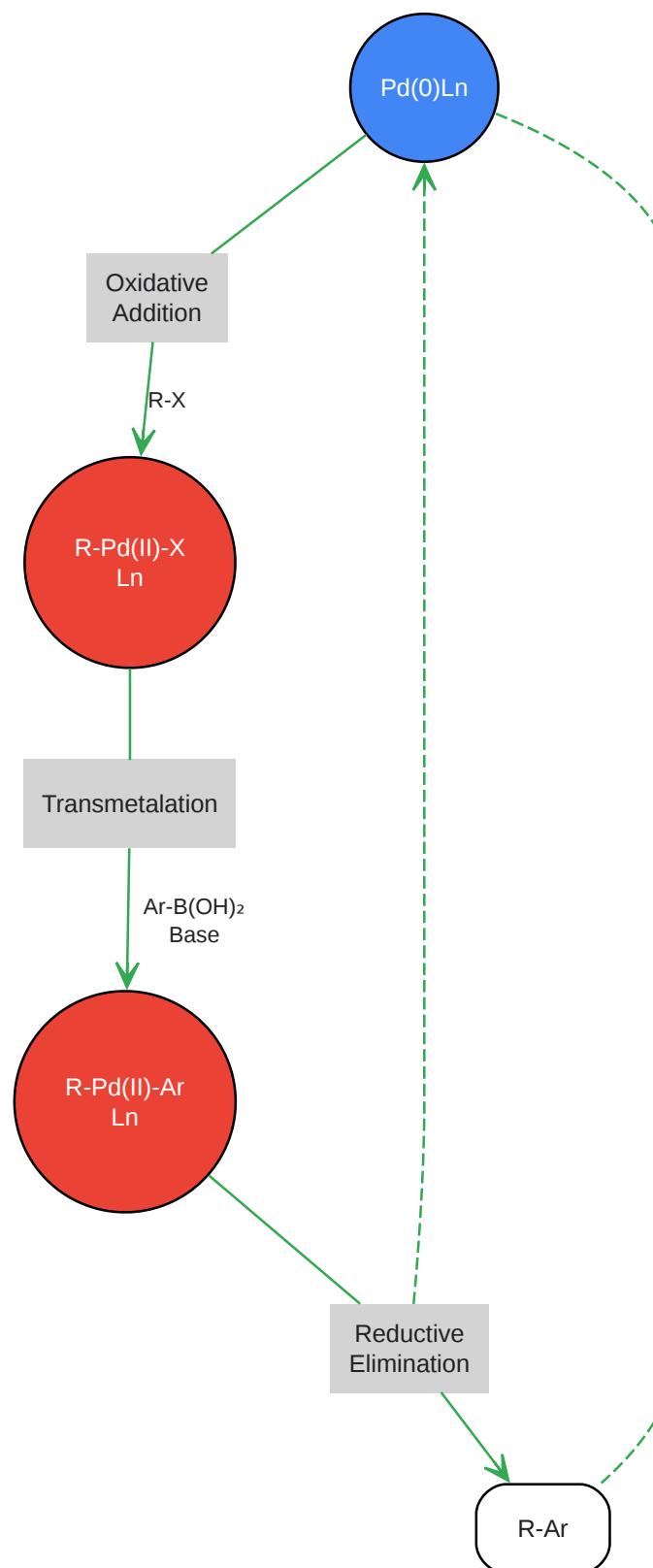
### Synthetic Pathway of Dibenzofuran-4,6-diboronic acid



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Caption: Proposed synthetic pathway for Dibenzofuran-4,6-diboronic acid.

## Catalytic Cycle of Suzuki-Miyaura Coupling



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

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